molecular formula C12H9Br2N5O4 B12057161 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide

Cat. No.: B12057161
M. Wt: 447.04 g/mol
InChI Key: BLAMNZQRCARNNK-SYZQJQIISA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound with a molecular formula of C12H9Br2N5O4 and a molecular weight of 447.045 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and a triazinyl ring, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the imine group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of dibromo-4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 3,5-dibromo-4-hydroxyphenylmethylamine derivatives.

    Substitution: Formation of various substituted phenylmethylidene derivatives.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydroxyl and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting their function. The triazinyl ring may also interact with nucleic acids or proteins, disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the triazinyl ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H9Br2N5O4

Molecular Weight

447.04 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C12H9Br2N5O4/c13-6-1-5(2-7(14)10(6)21)4-15-18-9(20)3-8-11(22)16-12(23)19-17-8/h1-2,4,21H,3H2,(H,18,20)(H2,16,19,22,23)/b15-4+

InChI Key

BLAMNZQRCARNNK-SYZQJQIISA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

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